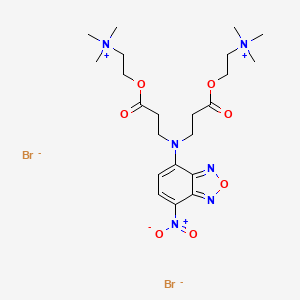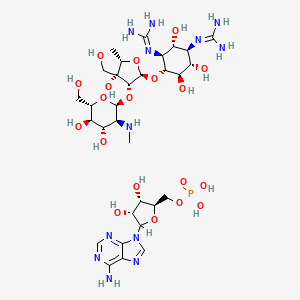
N-Bromosaccharin
Übersicht
Beschreibung
N-Bromosaccharin is an efficient reagent for the oxidative cleavage of oximes to the corresponding aldehydes and ketones . It is used in a variety of organic transformations .
Molecular Structure Analysis
The molecular formula of N-Bromosaccharin is C7H4BrNO3S . Unfortunately, the specific molecular structure analysis is not provided in the retrieved papers.Chemical Reactions Analysis
N-Bromosaccharin is known for its efficiency in the oxidative cleavage of oximes to the corresponding aldehydes and ketones . It’s used under microwave irradiation in a domestic microwave oven, featuring short reaction times, high chemoselectivity (no over-oxidation), easy work-up, and high yields .Physical And Chemical Properties Analysis
N-Bromosaccharin is a white to off-white crystalline powder . Its melting point is 160 °C . More detailed physical and chemical properties are not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Oxidative Cleavage of Oximes
N-Bromosaccharin is an efficient reagent for the oxidative cleavage of oximes to the corresponding aldehydes and ketones . This procedure features short reaction times, high chemoselectivity (no over-oxidation), easy work-up, and high yields .
Regeneration of Carbonyl Compounds
N-Bromosaccharin has been used as a selective and efficient oxidative reagent for the regeneration of carbonyl compounds from oximes . This application is significant in the field of organic chemistry .
Catalyst in Organic Transformations
Artificial sugar saccharin and its derivatives, including N-Bromosaccharin, have been demonstrated to be effective catalysts for a wide variety of organic transformations . This application represents a greener and superior catalytic approach for reactions .
Functional Group Protection and Oxidation
Saccharin and its derivatives, including N-Bromosaccharin, have been used in reactions for functional group protection and oxidation . This is a critical process in the synthesis of complex organic molecules .
Safety and Hazards
Zukünftige Richtungen
The application of saccharin and its derivatives, including N-Bromosaccharin, represents a greener and superior catalytic approach for reactions . They have been demonstrated as catalysts for a wide variety of organic transformations . The future directions could involve exploring more applications of N-Bromosaccharin in different chemical reactions and its potential in green chemistry.
Wirkmechanismus
- N-Bromosaccharin (NBSac) primarily acts as a catalyst in various organic transformations. Its derivatives, including saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, and others, play a crucial role in these reactions .
- NBSac serves as an efficient reagent for the oxidative cleavage of oximes. Under microwave irradiation, it converts oximes into the corresponding aldehydes and ketones .
Target of Action
Mode of Action
Biochemical Pathways
Eigenschaften
IUPAC Name |
2-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADPXNAURXMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189350 | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Bromosaccharin | |
CAS RN |
35812-01-2 | |
| Record name | N-Bromosaccharin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35812-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Bromosaccharin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035812012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Bromosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Bromosaccharin?
A1: N-Bromosaccharin has the molecular formula C7H4BrNO3S and a molecular weight of 274.1 g/mol.
Q2: What spectroscopic data is available for N-Bromosaccharin?
A2: While specific spectroscopic data is limited in the provided research, N-Bromosaccharin and its complexes have been analyzed using X-ray diffraction and NMR. These techniques provide insights into its structure and interactions with other molecules. []
Q3: Is N-Bromosaccharin stable under ambient conditions?
A3: Yes, N-Bromosaccharin is a white powder that is considered stable and easy to handle. []
Q4: How does the stability of N-Bromosaccharin compare to other brominating agents?
A4: N-Bromosaccharin offers advantages over reagents like molecular bromine, being easier to handle and allowing for better stoichiometric control during reactions. [] Additionally, it surpasses N-bromosuccinimide (NBS) and tribromoisocyanuric acid (TBCA) in terms of atom economy. []
Q5: What are the primary applications of N-Bromosaccharin in organic synthesis?
A5: N-Bromosaccharin is widely employed as a brominating agent and an oxidant. [, , , ] Its uses include:
- Regeneration of carbonyl compounds from oximes: NBSA efficiently converts oximes to aldehydes and ketones under various conditions, including microwave irradiation. [, , ]
- Bromination of aromatic compounds: It selectively brominates electron-rich aromatic compounds like anisole and acetanilide. []
- Bromination of phenols and anilines: NBSA enables regioselective monobromination of phenols and anilines, often with high yields. [, , ]
- Oxidation of thiols to disulfides: It chemoselectively oxidizes thiols to their corresponding disulfides under microwave irradiation. []
Q6: What is the role of N-Bromosaccharin in cohalogenation reactions?
A6: N-Bromosaccharin participates in cohalogenation reactions with alkenes, particularly in the presence of dimethylformamide (DMF). This leads to the formation of β-haloformates with high regio- and stereoselectivity. []
Q7: Are there examples of N-Bromosaccharin acting as a catalyst?
A7: Yes, N-Bromosaccharin can function as a catalyst in certain reactions. For example, it effectively catalyzes the oxathioacetalization of carbonyl compounds. []
Q8: How does the reaction medium affect N-Bromosaccharin's reactivity?
A8: The solvent plays a crucial role in N-Bromosaccharin mediated reactions. Studies on the bromination of 1-hetera-4-cyclohexanones highlight the impact of solvent polarity on reaction rates. [] Additionally, the use of ionic liquids like [bbim]BF4 can enhance regioselectivity in the nitration of phenols using ferric nitrate. []
Q9: Can N-Bromosaccharin facilitate the synthesis of heterocyclic compounds?
A9: Research shows the applicability of N-Bromosaccharin in synthesizing heterocyclic compounds. For instance, it enables the preparation of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines. []
Q10: What is the general mechanism of N-Bromosaccharin in bromination reactions?
A10: While the exact mechanism depends on the specific reaction, N-Bromosaccharin is believed to act as a source of electrophilic bromine ("Br+"). This electrophilic species then reacts with electron-rich sites on the substrate, leading to bromination.
Q11: What factors influence the regioselectivity of bromination using N-Bromosaccharin?
A11: Regioselectivity in N-Bromosaccharin bromination is influenced by:
- Electronic effects: Electron-donating substituents on aromatic rings direct bromination to ortho and para positions. []
- Steric effects: Bulky substituents can hinder bromination at certain positions. []
- Catalyst presence: Using catalysts like tungstophosphoric acid can significantly enhance regioselectivity. [, ]
Q12: How does N-Bromosaccharin achieve chemoselective oxidation of thiols to disulfides?
A12: While the specific mechanism requires further investigation, the reaction likely involves the formation of an intermediate sulfenyl bromide species. N-Bromosaccharin, under microwave irradiation, selectively oxidizes thiols without affecting other functional groups. []
Q13: Have computational methods been used to study N-Bromosaccharin?
A13: Yes, Density Functional Theory (DFT) calculations have been employed to model N-Bromosaccharin and its complexes. These studies provide insights into the structural features and electronic properties of N-Bromosaccharin, contributing to a better understanding of its reactivity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Ethenyl-11-(1-methylpyrrolidin-2-yl)-2-[(2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-10-ol](/img/structure/B1208051.png)





